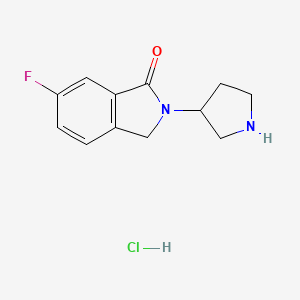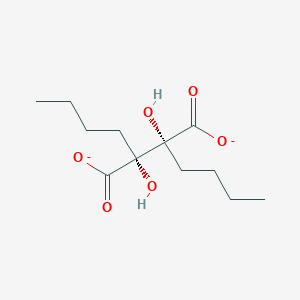
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an ethyl group and an ethylsulfonyl group attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like dichloromethane and reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of large reactors and continuous flow systems to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate can then undergo further reactions to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine: Similar structure but with a morpholine group instead of an ethyl group.
N1-Ethyl-4-(methylsulfonyl)benzene-1,2-diamine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N1-Ethyl-4-(ethylsulfonyl)benzene-1,2-diamine is unique due to its specific combination of ethyl and ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
1-N-ethyl-4-ethylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12-10-6-5-8(7-9(10)11)15(13,14)4-2/h5-7,12H,3-4,11H2,1-2H3 |
Clé InChI |
LFOAVFTWKUNQDD-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=C(C=C1)S(=O)(=O)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)




![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)




